Menfegol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38193-77-0 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-[4-(2-methyl-5-propan-2-ylcyclohexyl)phenoxy]ethanol |
InChI |
InChI=1S/C18H28O2/c1-13(2)16-5-4-14(3)18(12-16)15-6-8-17(9-7-15)20-11-10-19/h6-9,13-14,16,18-19H,4-5,10-12H2,1-3H3 |
InChI Key |
QNEAJARGVHIUBG-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1C2=CC=C(C=C2)OCCO)C(C)C |
Canonical SMILES |
CC1CCC(CC1C2=CC=C(C=C2)OCCO)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Menfegal menfegol Menphegal Menphegol Neo Sampoon p-menthanylphenyl polyoxyethylene ether TS 88 TS-88 |
Origin of Product |
United States |
Molecular Architecture and Computational Elucidation of Menfegol
Comparative Structural Analysis of Menfegol with Related Nonionic Surfactants (e.g., Nonoxynol-9 (B121193), Octoxynol-9)
The precise molecular structure of this compound is not consistently detailed in publicly accessible scientific literature, which presents a challenge for a definitive comparative analysis. It is generally identified as a p-menthanylphenyl polyoxyethylene ether. The p-menthanyl group is a bulky, cyclic hydrocarbon derived from menthane. In contrast, Nonoxynol-9 and Octoxynol-9 possess linear or branched alkyl chains attached to the phenol (B47542) ring.
Nonoxynol-9 is characterized by a nonylphenol group, where the nonyl group is typically a branched nonyl chain. The polyoxyethylene chain in Nonoxynol-9, on average, consists of nine ethylene (B1197577) oxide units. Similarly, Octoxynol-9 has an octylphenol (B599344) as its hydrophobic base, with the octyl group being a branched 2,4,4-trimethylpentyl group, also attached to a polyoxyethylene chain with an average of nine to ten ethylene oxide units.
The key structural distinction lies in the nature of the hydrophobic anchor. The p-menthanyl group in this compound introduces a rigid, bicyclic structure, which is significantly different from the more flexible, linear, or branched alkyl chains of Nonoxynol-9 and Octoxynol-9. This structural variance is expected to influence the molecule's critical micelle concentration (CMC), surface activity, and interaction with biological membranes.
| Feature | This compound | Nonoxynol-9 | Octoxynol-9 |
| Hydrophobic Moiety | p-Menthanylphenyl | Nonylphenyl (typically branched) | Octylphenyl (2,4,4-trimethylpentyl) |
| Hydrophilic Moiety | Polyoxyethylene Chain | Polyoxyethylene Chain (~9 units) | Polyoxyethylene Chain (~9-10 units) |
| General Structure | Cyclic, bulky hydrophobic group | Linear or branched alkyl hydrophobic group | Branched alkyl hydrophobic group |
Advanced Computational Chemistry Methodologies for Understanding this compound's Conformation and Dynamics
Quantum mechanical (QM) simulations, based on the principles of quantum mechanics, can be employed to investigate the electronic structure and reactivity of this compound. Methods such as Density Functional Theory (DFT) can provide detailed information about:
Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the this compound molecule.
Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding how this compound interacts with other molecules.
Reactivity Descriptors: Predicting sites within the molecule that are susceptible to nucleophilic or electrophilic attack, which can be relevant for understanding its chemical stability and potential metabolic pathways.
For a molecule like this compound, QM simulations could elucidate the influence of the p-menthanyl group on the electronic properties of the phenyl ring and the polyoxyethylene chain.
| Information from QM Simulations | Relevance to this compound |
| Optimized Molecular Geometry | Predicts the most stable 3D structure. |
| Electron Density Distribution | Reveals the electron-rich and electron-poor regions of the molecule. |
| Molecular Electrostatic Potential | Maps the electrostatic interactions with other molecules. |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability. |
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into:
Conformational Flexibility: The polyoxyethylene chain of this compound is highly flexible. MD simulations can explore the vast conformational landscape of this chain and the rotational freedom of the p-menthanyl group. This is critical for understanding how the molecule adapts its shape in different environments.
Solvation Effects: By simulating this compound in a solvent (e.g., water), MD can model the explicit interactions between the surfactant and solvent molecules. This allows for the study of hydration shells around the hydrophilic and hydrophobic parts of the molecule, which is fundamental to its behavior as a surfactant.
Aggregation Behavior: At larger scales, MD simulations can be used to model the self-assembly of this compound molecules into micelles, providing information on micelle size, shape, and structure.
Understanding the non-covalent interactions between this compound molecules and with their environment is key to explaining their surfactant properties. Theoretical methods can be used to predict and characterize these interactions:
Hydrogen Bonding: The ether oxygens in the polyoxyethylene chain and the terminal hydroxyl group can act as hydrogen bond acceptors and donors, respectively. Theoretical calculations can quantify the strength and geometry of these hydrogen bonds with water or other molecules.
Van der Waals Interactions: The hydrophobic p-menthanylphenyl group interacts with other nonpolar molecules or surfaces through van der Waals forces. Computational models can estimate the magnitude of these interactions, which are the driving force for micelle formation.
Hydrophobic Interactions: The tendency of the hydrophobic part of this compound to avoid contact with water is a crucial aspect of its surfactant nature. While a complex phenomenon, its energetic contributions can be estimated using computational approaches.
By applying these computational methodologies, a comprehensive, atomistic-level understanding of this compound's molecular architecture and dynamic behavior can be achieved, providing a solid foundation for interpreting its functional properties.
Elucidation of Menfegol S Mechanism of Action at Subcellular and Molecular Resolution
Theories of Cell Membrane Disruption by Surfactant Spermicides
Surfactant spermicides, including menfegol, are known to interact with the lipid components of cell membranes, leading to their disruption. medcraveonline.comderpharmachemica.com This interaction is a primary mechanism by which these compounds exert their spermicidal effects.
Biophysical Interactions with Phospholipid Bilayers and Cellular Membranes
This compound, being a nonionic surfactant, possesses both hydrophobic and hydrophilic regions in its chemical structure. ontosight.ai This amphipathic nature allows it to interact with phospholipid bilayers, the fundamental structure of cellular membranes. Surfactants can insert themselves into the lipid bilayer, altering its fluidity and stability. nih.gov The hydrophobic portion of this compound interacts with the fatty acid tails of phospholipids, while the hydrophilic polyoxyethylene chain interacts with the aqueous environment and the polar heads of the phospholipids. ontosight.ai This interaction can lead to a disorganization of the membrane structure.
Mechanisms of Induced Membrane Permeability and Fusion
The insertion of surfactant molecules like this compound into the sperm membrane can increase its permeability. This increased permeability allows for the leakage of intracellular components and the influx of external substances, disrupting the ionic balance and cellular homeostasis necessary for sperm viability and function. oup.comoup.com At higher concentrations, surfactants can cause the solubilization of membrane lipids and proteins, leading to the formation of mixed micelles and ultimately the complete disintegration of the cell membrane. derpharmachemica.com This disruptive process can also induce membrane fusion events that are not physiologically relevant, further compromising membrane integrity. oup.comoup.com
Comparative Analysis of Membrane Alterations Induced by Detergent-Type Spermicides
This compound belongs to the class of detergent-type spermicides, which also includes compounds like nonoxynol-9 (B121193) and octoxynol-9. google.commedcraveonline.comoup.com The spermicidal activity of these agents is linked to their affinity for membrane lipids. medcraveonline.com Studies comparing different detergent spermicides suggest that their effectiveness in disrupting sperm membranes can vary. While the precise comparative data specifically for this compound against all other detergent-type spermicides at a molecular level is not extensively detailed in the provided context, the general understanding is that their surfactant properties drive similar membrane-disruptive mechanisms. derpharmachemica.comoup.comoup.com Nonoxynol-9, for instance, is well-documented to solubilize the sperm membrane, causing rapid immobilization and cell death. ijpsonline.comnih.gov this compound is also described as inducing membrane permeability and fusion, similar to nonoxynol-9 and octoxynol-9. oup.comoup.com
Investigating Enzymatic Inhibition and Perturbations of Biochemical Pathways
Beyond membrane disruption, some spermicidal agents can also interfere with specific enzymatic activities and biochemical pathways crucial for sperm function. oup.com
Potential Role in Catalyzing Reactive Oxygen Species Generation within Biological Systems (in comparative context)
This compound is characterized as a membrane-active surfactant spermicide. The primary mechanism of action for surfactant spermicides, including this compound, involves the disruption of cellular membranes, leading to increased membrane permeability and fusion oup.comoup.com. This interaction with the lipid bilayer and protein components of the sperm cell membrane is understood to be the key event leading to immobilization and loss of sperm viability.
In a comparative context, this mechanism fundamentally differs from that of other classes of agents, such as vanadocene complexes, which have been shown to exert their biological effects, in part, through the catalyzed generation of reactive oxygen species (ROS) oup.comoup.com. ROS, including species like superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), are highly reactive molecules that can induce oxidative stress within biological systems wikipedia.orgnih.govmdpi.com. Oxidative stress can lead to damage of lipids, proteins, and DNA, impairing cellular function and potentially leading to cell death wikipedia.orgnih.govnih.gov.
Studies investigating the mechanism of action of vanadocene complexes highlight their ability to rapidly generate hydroxyl radicals in the presence of an oxidant, contributing to their spermicidal and apoptosis-inducing properties, potentially mediated through lipid peroxidation and DNA modification by ROS oup.comoup.com. Similarly, other compounds like menadione (B1676200) are known to induce intracellular ROS generation through redox cycling, resulting in damage to cellular components mdpi.comnih.gov.
In Vitro Research Methodologies for Menfegol Investigation
Quantitative Assessment of Spermatozoal Immobilization and Motility
The primary spermicidal action of Menfegol involves the rapid immobilization and killing of spermatozoa. In vitro methodologies are employed to precisely quantify these effects under controlled conditions. Assessment typically involves evaluating sperm motility and viability following exposure to varying concentrations of this compound. Techniques range from traditional microscopy to more advanced methods like Computer-Assisted Sperm Analysis (CASA). mdpi.commedcraveonline.com CASA systems provide objective and quantitative data on various sperm kinematic parameters, offering a more detailed understanding of how this compound impacts sperm movement. mdpi.com
Determination of Minimum Immobilizing Concentrations (MIC)
Determining the Minimum Immobilizing Concentration (MIC) is a key aspect of evaluating a spermicide's potency in vitro. This involves exposing sperm samples to a range of this compound concentrations and identifying the lowest concentration that achieves complete or near-complete immobilization of spermatozoa within a specified timeframe. While the term MIC is more commonly associated with antimicrobial testing, the principle is analogous to determining the Minimum Effective Concentration (MEC) for spermicidal activity. Studies on spermicides, including comparisons involving this compound, aim to establish these minimum effective concentrations required for rapid and complete sperm immobilization. jabfm.orgplos.org
Kinetic Studies of Spermatozoal Immobilization
Kinetic studies investigate the speed at which this compound immobilizes spermatozoa. These studies typically involve exposing sperm to a given concentration of this compound and monitoring the percentage of motile sperm over time. The rate of immobilization provides valuable information about the rapidity of the compound's action. Research on other spermicides has demonstrated rapid immobilization kinetics, with complete motility loss occurring within seconds to minutes, suggesting similar methodologies are applied to this compound to understand the time course of its spermicidal effect. oup.comoup.com
Methodologies for Evaluating Antimicrobial Activity
In addition to its spermicidal properties, this compound has demonstrated in vitro activity against various microorganisms. Methodologies for evaluating this antimicrobial activity mirror standard practices in microbiology, focusing on determining the susceptibility of different pathogens to the compound.
In Vitro Susceptibility Testing against Bacterial Pathogens Associated with Vaginal Infections
In vitro susceptibility testing is conducted to assess this compound's effectiveness against bacteria commonly associated with vaginal infections, such as bacterial vaginosis (BV). These studies determine the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of this compound that inhibits the visible growth of a bacterium after overnight incubation. Techniques like agar (B569324) dilution are employed to determine MICs for various bacterial strains. Studies have investigated the susceptibility of organisms like Gardnerella vaginalis, Bacteroides, and Mobiluncus species to this compound, reporting specific MIC ranges. nih.gov Neisseria gonorrhoeae has also been subject to in vitro susceptibility testing with this compound, with reported MIC values and observations on the compound's effect on bacterial inactivation. researchgate.netncats.io
Here is a table summarizing some reported in vitro susceptibility data for this compound against bacterial pathogens:
| Bacterial Pathogen | MIC Range (µg/ml) | Observation | Source |
| Gardnerella vaginalis | ≤ 19 - 5000 | Susceptible to this compound. nih.gov | nih.gov |
| Bacteroides species | ≤ 19 - 5000 | Susceptible to this compound. nih.gov | nih.gov |
| Mobiluncus species | ≤ 19 - 5000 | Susceptible to this compound. nih.gov | nih.gov |
| Neisseria gonorrhoeae | ≤ 200 (sensitive) | Sensitive strains inhibited. researchgate.netncats.io | researchgate.netncats.io |
| Neisseria gonorrhoeae | > 3200 (resistant) | Resistant strains not completely inactivated. researchgate.netncats.io | researchgate.netncats.io |
In Vitro Antiviral Assays Against Relevant Viral Agents (e.g., Human Immunodeficiency Virus)
In vitro antiviral assays are conducted to evaluate this compound's activity against relevant viral pathogens, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). These assays typically involve exposing viral particles or infected cells to varying concentrations of this compound and measuring the reduction in viral infectivity or replication. Studies have shown that this compound possesses in vitro activity against HIV-1 and HSV-2. ncats.ionih.gov Research has determined the minimum concentrations of this compound required for viral inactivation and the time it takes to achieve this effect. nih.gov
Here is a table summarizing some reported in vitro antiviral activity data for this compound:
| Viral Agent | Minimum Inactivating Concentration (%) | Minimum Inactivation Time | Source |
| Human Immunodeficiency Virus (HIV-1) | 0.025 | 30 seconds | nih.gov |
| Herpes Simplex Virus type 2 (HSV-2) | 0.1 | At least 30 seconds | nih.gov |
Advanced Microscopic and Spectroscopic Approaches for Unraveling Membrane and Subcellular Structural Modifications
In vitro investigations employing advanced microscopic and spectroscopic techniques have been instrumental in elucidating the mechanisms by which this compound interacts with cellular structures, particularly membranes. As a surfactant, this compound's spermicidal activity is associated with its affinity for membrane lipids, leading to the disruption of cell membranes. medcraveonline.comgoogle.com
Microscopic Techniques
Microscopy provides visual evidence of the morphological changes induced by this compound at the cellular and subcellular levels. Studies utilizing electron microscopy, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), have revealed significant alterations in sperm morphology upon exposure to spermicidal agents, including those with surfactant properties like this compound. These changes can include disintegration of the plasma membrane, vesiculation, vacuolation, and erosion of the membrane covering the head region. core.ac.uklongdom.orgresearchgate.net TEM can further demonstrate the dissolution of the acrosomal cap, a critical component for fertilization. longdom.org
Fluorescence microscopy is another valuable tool, often used in conjunction with fluorescent stains that indicate cell viability or specific cellular components. While conventional fluorescence microscopy may have limitations in spatial resolution and sensitivity for low dye concentrations in deeper layers, advanced techniques like laser scanning confocal microscopy can provide spatially resolved information and visualize dynamic changes in cell membranes. mdpi.com Fluorescent staining methods can differentiate between live and dead cells based on membrane integrity, offering a visual assessment of this compound's cytotoxic effects. researchgate.net
Atomic force microscopy (AFM) offers high-resolution imaging of cell surfaces in near-native conditions, providing detailed topographical information at the nanoscale. mdpi.comsemanticscholar.orgnih.gov AFM can be used to observe real-time changes in cell membrane topography, such as blebbing or changes in roughness, induced by external agents. mdpi.comsemanticscholar.orgsemanticscholar.org This technique allows for the assessment of membrane structural integrity with nanometer precision without the need for chemical probes that might damage or distort the sample. nsf.gov
Spectroscopic Techniques
Spectroscopic methods provide insights into the molecular-level interactions and biochemical changes occurring within cells or membranes upon exposure to this compound.
Infrared (IR) spectroscopy, particularly Fourier transform infrared (FT-IR) spectroscopy, is a powerful tool for analyzing the structural and compositional properties of biological samples by measuring the absorption of infrared radiation by molecular vibrations. nih.govcreative-proteomics.com FT-IR can provide information about the functional groups present and changes in molecular structure, such as alterations in protein conformation or lipid organization within membranes, following treatment with this compound. creative-proteomics.comresearchgate.netekb.egnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the metabolic profile of cells or the interactions of compounds with membranes at an atomic level. univr.itnih.govsrce.hr While often used for structural elucidation and purity assessment, NMR can also provide quantitative information on metabolite concentrations and offer insights into the behavior of molecules in environments similar to biological systems. nih.govsrce.hrmdpi.com 31P NMR, for instance, is effective for analyzing phosphorus-containing compounds, which are key components of cell membranes, and can reveal changes in membrane phospholipid composition or metabolism. nih.govmdpi.com
Detailed Research Findings and Data
Research findings using these techniques have demonstrated that surfactant spermicides, including this compound, exert their effects primarily through disrupting the structural integrity of the sperm plasma membrane. Electron microscopy studies have shown dose-dependent morphological damage to sperm, ranging from membrane disruption to the dissolution of the acrosome. longdom.orgresearchgate.net
While specific detailed quantitative data tables directly linking this compound treatment to precise microscopic measurements (e.g., membrane roughness values from AFM, specific peak shifts in IR spectra) were not extensively available in the immediate search results, the literature indicates that these techniques are applied to assess the extent and nature of membrane damage caused by surfactant spermicides. For example, studies on other surfactant spermicides have used SEM to visualize acute damage to cell surface ultrastructure. nih.gov The degree of membrane disruption observed microscopically correlates with the loss of cell viability and function. core.ac.uklongdom.org
Spectroscopic methods like FT-IR can identify changes in the vibrational modes of membrane lipids and proteins, indicating alterations in membrane fluidity, lipid packing, or protein structure due to the interaction with this compound. NMR spectroscopy could potentially be used to track the incorporation of this compound into membrane bilayers or analyze changes in the mobility of membrane components.
The application of these advanced techniques provides a comprehensive view of the physical and chemical changes induced by this compound, complementing functional assays and offering a deeper understanding of its mechanism of action at the cellular and molecular levels in in vitro settings.
Illustrative Data Points (Synthesized from general findings on surfactant spermicides and technique capabilities):
| Technique | Observation Type | Potential Findings (Illustrative) |
| Scanning Electron Microscopy | Surface Morphology | Membrane blebbing, pore formation, surface erosion |
| Transmission Electron Microscopy | Internal Structure | Acrosomal membrane dissolution, organelle damage, membrane layers disruption |
| Fluorescence Microscopy | Cell Viability, Localization | Loss of membrane integrity indicated by dye uptake, localization within membrane |
| Atomic Force Microscopy | Surface Topography (Nanoscale) | Increased membrane roughness, changes in membrane elasticity |
| FT-IR Spectroscopy | Molecular Vibrations | Shifts in lipid or protein characteristic peaks, indicating structural changes |
| NMR Spectroscopy | Molecular Environment/Metabolism | Changes in membrane lipid mobility, detection of this compound within membrane |
Molecular Interactions and Theoretical Receptor Binding Research
Characterization of Non-Specific Molecular Interactions with Cellular Components
Menfegol's interactions with cellular components are largely characterized as non-specific, primarily due to its surfactant nature. This contrasts with the highly specific binding observed in typical ligand-receptor interactions.
Theoretical Frameworks for Ligand-Target Interactions in Chemical Biology
Understanding this compound's interactions, even if non-specific, can be informed by theoretical frameworks developed for ligand-target interactions in chemical biology. While these frameworks are often applied to specific receptor-ligand binding, the underlying principles of molecular recognition and interaction dynamics are relevant.
Principles of Binding Affinity, Selectivity, and Specificity
In the context of chemical biology, binding affinity refers to the strength of the interaction between a molecule (ligand) and its target. Selectivity describes the ability of a molecule to preferentially interact with a particular target over others. Specificity is the degree to which a molecule acts on a given site. For this compound, a detergent-type spermicide, the concept of high specificity for a single protein receptor is not applicable. However, its relative affinity for different cellular components (e.g., lipid bilayers versus specific membrane proteins) influences where it accumulates and exerts its effects. While not exhibiting the high selectivity of a targeted drug, this compound demonstrates a degree of preferential interaction with lipid membranes due to its amphipathic nature, which drives its interfacial activity ebi.ac.uk. The strength of these interactions with membrane components can be conceptually related to affinity, even in the absence of a defined binding pocket.
Concepts of Saturation and Competitive Binding in Non-Receptor Systems
The concepts of saturation and competitive binding, typically used in receptor pharmacology, can be adapted to describe this compound's interactions with cellular structures, particularly membranes. Saturation in a non-receptor system like membrane interaction might refer to the point at which the membrane is maximally affected or can no longer accommodate more this compound molecules. Unlike specific receptor binding which can be saturable due to a finite number of receptors, non-specific interactions with a large surface area like a membrane might exhibit a different saturation profile, potentially appearing more linear at lower concentrations and saturating only when the membrane structure is significantly compromised or the available interfacial area is occupied. Competitive binding, in this context, would involve other molecules competing with this compound for interaction sites on the membrane or other cellular components. For instance, other lipids or proteins could potentially influence this compound's access to or disruptive effects on the membrane by occupying interaction sites or altering membrane properties. While the mathematical models used for competitive receptor binding assays may not directly apply without modification, the underlying principle of competing interactions for a limited resource (e.g., membrane space or specific interaction motifs) remains relevant.
Structural Analysis of Affected Cellular Components Following this compound Exposure
Exposure to this compound, consistent with its classification as a detergent-type spermicide, leads to observable structural alterations in affected cellular components, particularly biological membranes. Studies on the effects of spermicides, including this compound or those with similar mechanisms, have documented structural damage to sperm membranes. These changes can include vacuolation, vesiculation, and erosion of the membrane, indicative of a loss of membrane integrity.
Research findings indicate that such structural disintegration is linked to the interaction of surfactant molecules with the lipid bilayer and associated glycoproteins ebi.ac.uk. This interaction can lead to increased membrane fluidity or, conversely, a loss of structural order, ultimately compromising the barrier function of the membrane. While specific detailed structural analyses of this compound's effects at a high resolution (e.g., atomic level) were not extensively detailed in the search results, the observed morphological changes at the cellular and membrane level provide clear evidence of its disruptive impact. Histological studies have also indicated changes in reproductive organs following exposure to sperm impairing factors, suggesting broader tissue-level structural effects potentially initiated by cellular damage.
The structural damage is a direct consequence of this compound's physicochemical properties and its ability to interfere with the normal organization and interactions of membrane components, leading to functional impairment and cellular disruption ebi.ac.uk.
Table 1: Observed Structural Changes in Cellular Components Following Exposure to this compound or Similar Spermicides
| Cellular Component | Observed Structural Changes | Related Mechanism | Source |
| Sperm Membrane | Vacuolation, Vesiculation, Erosion | Disruption of lipid bilayer and glycoproteins | , |
| Biological Membranes | Loss of Integrity, Altered Fluidity/Order | Interaction of surfactant with lipids/proteins | |
| Reproductive Organs | Histological Changes | Cellular damage due to sperm impairing factors |
Table 2: Physicochemical Contributions to this compound's Interfacial Activity
| Domain | Contribution to Interfacial Activity |
| Hydrophobic | Favors insertion into lipid bilayer core |
| Hydrophilic | Orients towards aqueous environment, facilitates interaction with polar components |
Table 3: Theoretical Binding Concepts in Non-Receptor Systems
| Concept | Relevance in Non-Receptor (Membrane) Interaction Context |
| Affinity | Strength of interaction with membrane components |
| Selectivity | Preferential interaction with membranes over other sites |
| Saturation | Maximal disruption or occupation of membrane interaction sites |
| Competitive Binding | Competition with other molecules for membrane interaction sites |
Investigation of Conformational Changes in Membrane Proteins or Lipids
The interaction of amphipathic molecules like this compound with cell membranes can lead to alterations in membrane structure and function. Detergents, including this compound, can dissolve lipid components, which can subsequently affect the conformation and activity of membrane proteins embedded within the lipid bilayer. nih.gov
Research techniques such as high-speed atomic force microscopy and molecular dynamics simulations are employed to investigate membrane-mediated protein interactions and the influence of lipids on membrane protein dynamics. nih.govmdpi.comnih.govumsystem.edu These methods can reveal how lipid chains fit the landscape of hydrophobic membrane surfaces and how surrounding lipids influence the structure and dynamics of membrane proteins. frontiersin.org The ability of molecules to interact with membrane proteins and induce conformational changes can be studied using techniques like optical imaging, which can track cellular deformation tendencies during interactions. mdpi.com
The alteration of membrane permeability, which can be induced by various methods including chemical agents, can lead to significant cellular outcomes, ranging from temporary changes to irreversible damage and cell death. researchgate.net This highlights the potential for membrane-disrupting agents like this compound to impact cellular integrity and function through changes in membrane properties.
Ultrastructural Morphological Transformations of Spermatozoa and Microorganisms
This compound, as a spermicidal agent, is known to affect the morphology and motility of spermatozoa. nih.govjabfm.orgmedcraveonline.com The mechanism involves the disruption of the sperm plasma membrane due to the detergent-like properties of the compound. nih.govcore.ac.uk
Studies on sperm ultrastructure, often utilizing techniques like scanning electron microscopy (SEM), reveal detailed morphological changes induced by various factors. frontiersin.orgphcogj.com Cryopreservation, for example, has been shown to cause ultrastructural changes in sperm, including damage to the plasma membrane, acrosome, and mitochondria. phcogj.com While specific SEM studies detailing this compound's effects were not extensively found, the known spermicidal action and the general mechanism of detergents on cell membranes suggest that this compound would induce similar disruptive changes to the sperm membrane, leading to immobilization and loss of viability. nih.govmedcraveonline.com
The impact of chemical agents on sperm morphology and physiology is a known phenomenon, with various substances shown to alter sperm chromatin structure and induce DNA damage. nih.gov Changes in sperm morphology, such as decapitation (separation of sperm heads from tails), have been observed in studies investigating the effects of microbial factors on male reproductive potential. medcraveonline.com
This compound's effects are not limited to spermatozoa; its broad-spectrum cytolytic properties, typical of detergent vaginal formulations, can be effective against various STD pathogens. nih.gov This suggests that this compound can induce morphological transformations and damage in microorganisms by interacting with and disrupting their cellular membranes, similar to its action on sperm. nih.gov Research on the impact of microorganisms on semen parameters has indicated that certain bacterial genera might influence spermatozoal physiology, including motility and morphology, further highlighting the complex interplay between external agents, microorganisms, and cellular structure. nih.gov
The precise ultrastructural morphological transformations induced by this compound in spermatozoa and specific microorganisms would require dedicated electron microscopy studies. However, based on its classification as a detergent spermicide and its broad cytolytic activity, it is understood to cause significant damage to cellular membranes, leading to structural disorganization and loss of function in both spermatozoa and susceptible microorganisms. nih.gov
Chemical Synthesis and Derivatization Studies of Menfegol
Exploration of Chemical Synthesis Pathways and Methodologies for Menfegol
The synthesis of this compound and similar nonionic surfactants involves specific chemical pathways designed to yield compounds with the desired amphiphilic properties.
Synthetic Routes for p-Menthanylphenyl Polyoxyethylene Ether and Analogous Surfactants
This compound, a p-menthanylphenyl polyoxyethylene adduct, has been synthesized from derivatives of turpentine (B1165885) oil. nih.gov This indicates a synthetic route that likely involves the chemical modification of components found in turpentine oil to introduce the p-menthanylphenyl group, followed by the addition of ethylene (B1197577) oxide units to form the polyoxyethylene chain.
More broadly, the synthesis of alkylphenol polyoxyethylene ethers, a class to which this compound belongs, typically involves two key steps: alkylation and the addition of ethylene oxide. nih.gov Alkylation involves attaching an alkyl group (in this compound's case, the p-menthanyl group) to a phenol (B47542) moiety. This is followed by an ethoxylation reaction, where ethylene oxide is added in the presence of a catalyst to the hydroxyl group of the alkylphenol, forming the polyoxyethylene chain of varying length. nih.gov The number of ethylene oxide units can be controlled during the synthesis, leading to surfactants with different chain lengths, such as the (8.8) ether seen in this compound. nih.gov
Analogous surfactants, such as nonoxynol-9 (B121193) (isononylphenyl polyoxyethylene (9.0) ether) and octoxynol-9 (isooctylphenyl polyoxyethylene (9.0) ether), are synthesized through similar processes, starting from isononylphenol (B1143871) and isooctylphenol, respectively, followed by ethoxylation. nih.govresearchgate.netgoogle.com The synthesis of branched dodecyl phenol polyoxyethylene ethers, for instance, has been reported to involve the reaction of branched non-terminal dodecenes and phenol, followed by the addition of ethylene oxide. nih.gov
Rigorous Characterization of Chemical Composition and Polymerization Aspects
The rigorous characterization of this compound and related polyoxyethylene ether surfactants is crucial to confirm their chemical composition and understand aspects of their polymerization, specifically the distribution of ethylene oxide units. While specific detailed characterization data for this compound was not extensively detailed in the provided snippets, the general methods for characterizing synthesized polyoxyethylene ethers include techniques such as Fourier Transform Infrared (FTIR) spectroscopy and 1H NMR spectroscopy. nih.gov These spectroscopic methods help confirm the presence of characteristic functional groups and the structure of the synthesized compounds, including the polyoxyethylene chain.
For polymers and surfactants, characterizing the degree of polymerization or the distribution of repeating units (like ethylene oxide in this case) is important as it influences their physical and chemical properties, including their surface activity and micelle formation. Studies on analogous alkylphenol polyoxyethylene ether polymers have involved determining the critical micelle concentration (CMC), which is a key indicator of surfactant behavior in solution. google.comresearchgate.net The CMC is related to the free energy of partitioning of the surfactant's apolar part between an apolar environment (like a micelle or cell membrane) and the aqueous phase. nih.gov
Structure-Activity Relationship (SAR) Studies for Spermicidal Efficacy
Structure-Activity Relationship (SAR) studies for this compound and its analogs aim to understand how variations in their molecular structure influence their ability to immobilize or kill sperm.
Correlation between Molecular Structure and Observed Biological Activity
The spermicidal activity of surfactant-type spermicides like this compound is closely associated with their structural affinity to the lipids within the sperm cell membrane. nih.govresearchgate.net These compounds interact with and disrupt the sperm membrane, leading to a loss of motility and viability. derpharmachemica.comoup.com
Comparative studies have quantified the in vitro spermicidal activity of various surfactants, including this compound, nonoxynol-9, and octoxynol-9. Using methods to objectively determine spermicidal activity, such as assessing irreversible immobilization of sperm, the order of potency among some commonly used nonionic spermicides has been reported. One study indicated the sequence of decreasing spermicidal potency as nonoxynol-9 > this compound > octoxynol-9. nih.gov Another study using a different quantitative method found the order of spermicidal activity as this compound > nonoxynol-9 approximately benzalkonium chloride > sodium docusate (B154912) > chlorhexidine, with these differences being statistically significant. nih.govresearchgate.net
Research has explored the correlation between spermicidal potency and physicochemical properties of these surfactants. For nonionic surfactants with different hydrophobic groups, a significant correlation has been found between spermicidal potency and the partition coefficient (e.g., between n-hexane and water). nih.gov This suggests that the lipophilicity and how the surfactant partitions into the lipid environment of the sperm membrane plays a significant role in its spermicidal action. Properties like surface tension and wetting time did not appear to be a general measure of spermicidal potency for all nonionic surfactants studied. nih.gov
Rational Design and Synthesis of this compound Analogs for Optimized Academic Properties
The understanding of the SAR of surfactant spermicides has informed the rational design and synthesis of new compounds with potentially improved properties, although research has also focused on developing non-detergent spermicides to overcome the limitations of surfactants. derpharmachemica.comresearchgate.netoup.com
While direct studies on the rational design and synthesis of this compound-specific analogs for optimized academic properties were not prominently detailed, the broader field of spermicide research involves designing molecules with targeted mechanisms of action. The goal is often to achieve potent spermicidal activity with reduced cytotoxicity to the vaginal epithelium and normal flora, a drawback associated with the membrane-disruptive action of detergent-type spermicides like this compound and nonoxynol-9. derpharmachemica.comresearchgate.netoup.com
Analytical Method Development for Menfegol in Research Matrices
Development and Validation of Chromatographic Techniques for Menfegol Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), play a significant role in the analysis of pharmaceutical compounds and other substances in various matrices biomedres.usinslab.siresearchgate.net. These methods are widely used for the separation, identification, and quantification of components in complex mixtures youtube.com. Developing a chromatographic method involves selecting the stationary phase (column), mobile phase composition, flow rate, and detection method to achieve adequate separation and sensitivity for the analyte of interest labmanager.comyoutube.com. Method validation is subsequently performed to confirm that the developed method is suitable for its intended purpose longdom.orgresearchgate.net.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a widely utilized technique for the analysis of a broad range of compounds, offering high resolution and sensitivity researchgate.net. The development of an HPLC method for this compound would typically involve scouting various stationary phases, such as reversed-phase C18 columns, and optimizing the mobile phase composition, which could involve mixtures of water or buffer solutions with organic solvents like methanol (B129727) or acetonitrile (B52724) researchgate.netsysrevpharm.orgjournaljpri.com. The selection of the detection wavelength in UV-Vis detection is based on the compound's absorbance characteristics innovareacademics.in. Flow rate and column temperature are also optimized to achieve efficient separation and suitable retention times researchgate.netsysrevpharm.org. While HPLC is a standard technique applicable to compounds like this compound, specific details of an optimized HPLC method for this compound were not found in the provided sources.
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
UPLC is an advanced form of liquid chromatography that uses smaller particle columns and operates at higher pressures, offering advantages in terms of speed, sensitivity, and peak resolution compared to traditional HPLC researchgate.netjapsonline.comnih.gov. Developing a UPLC method for this compound would follow similar principles to HPLC development but would utilize UPLC-specific columns and instrumentation researchgate.netjapsonline.com. The optimization process would focus on achieving rapid and efficient separation. UPLC is often coupled with highly sensitive detectors like mass spectrometers (UPLC-MS/MS) for enhanced specificity and lower detection limits japsonline.comnih.govmdpi.com. Specific UPLC methodologies developed and validated for this compound were not detailed in the provided search results.
Validation Parameters for Research-Grade Purity and Concentration Determination
Analytical method validation is essential to ensure that a method is reliable and fit for its intended purpose, such as determining the purity and concentration of this compound in research matrices longdom.orglabmanager.comresearchgate.net. According to guidelines from regulatory bodies like the ICH, several key parameters are evaluated during validation researchgate.netinnovareacademics.innih.govnpra.gov.my. These parameters demonstrate the method's performance characteristics and include:
Specificity: The ability of the method to accurately measure the analyte (this compound) in the presence of other components in the sample matrix, such as excipients or degradation products labmanager.comnih.govyoutube.com.
Accuracy: The closeness of the measured values to the true value or an accepted reference value longdom.orglabmanager.comnih.gov. This is often assessed through recovery studies labmanager.com.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample longdom.orgnih.gov. This includes repeatability (within the same laboratory, same analyst, same equipment, within a short time) and intermediate precision (within the same laboratory but under different conditions, such as different days, analysts, or equipment) nih.govyoutube.com.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range innovareacademics.innih.gov.
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision nih.govjpionline.org.
Limit of Detection (LOD): The lowest concentration of the analyte that the method can reliably detect, though not necessarily quantify researchgate.netsysrevpharm.orgnih.gov.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision researchgate.netsysrevpharm.orgnih.gov.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters innovareacademics.innih.gov.
While these parameters are standard for validating chromatographic methods for quantitative analysis, specific validation data for this compound, such as its linear range, LOD, LOQ, or accuracy and precision values in particular research matrices, were not provided in the search results.
Here is a conceptual table outlining common validation parameters:
| Validation Parameter | Description |
| Specificity | Ability to measure the analyte without interference from other components. |
| Accuracy | Closeness of measured values to the true value. |
| Precision | Reproducibility of results under the same (repeatability) or different (intermediate precision) conditions. |
| Linearity | Proportionality of test results to analyte concentration within a range. |
| Range | The interval of analyte concentrations for which the method is validated. |
| Limit of Detection | Lowest concentration detectable. |
| Limit of Quantification | Lowest concentration quantifiable with acceptable accuracy and precision. |
| Robustness | Method's ability to remain unaffected by small parameter variations. |
Spectroscopic Analytical Methodologies (e.g., Ultraviolet-Visible Spectrophotometry)
Spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) spectrophotometry, can be employed for the quantitative analysis of compounds that absorb light in the UV-Vis region journaljpri.comoup.com. UV-Vis spectrophotometry involves measuring the absorbance of a sample at specific wavelengths. For this compound, if it possesses a chromophore that absorbs UV-Vis light, a spectrophotometric method could be developed for its quantification. This would involve determining the wavelength of maximum absorbance (λmax) and establishing a calibration curve by measuring the absorbance of solutions with known concentrations of this compound innovareacademics.in. While spectrophotometric methods are general analytical tools, specific details regarding the application or validation of a UV-Vis spectrophotometric method for the quantification of this compound in research matrices were not explicitly provided in the search results, although spectrophotometry was mentioned in related contexts journaljpri.comoup.comjabfm.orgpopline.orgubi.ptoup.com.
Application of Other Advanced Analytical Techniques for Comprehensive Characterization
Beyond standard chromatographic and spectroscopic methods for quantification, other advanced analytical techniques can be applied for the comprehensive characterization of this compound in research. Techniques such as Mass Spectrometry (MS), often coupled with chromatography (e.g., GC-MS or LC-MS), provide detailed information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural elucidation biomedres.us. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to determine the structure and purity of organic compounds by analyzing the magnetic properties of atomic nuclei within the molecule semanticscholar.org. While these advanced techniques are valuable for the comprehensive characterization of chemical compounds in research, specific applications of these methods for detailed characterization of this compound were not described in the provided search results.
Theoretical Pharmacology and Biochemical Network Implications
Pharmacological Theories Governing Surfactant-Mediated Cell Lysis and Disruption
Surfactants, including Menfegol, are amphipathic molecules possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. This dual nature allows them to interact with and integrate into lipid bilayers, the fundamental structure of cell membranes. The prevailing pharmacological theory posits that surfactant spermicides like this compound disrupt cellular integrity by interfering with the lipid components of the cell membrane and viral envelopes. nih.gov This interaction leads to the dissolution of the lipid bilayer, compromising the membrane's barrier function. nih.gov
The disruption process can manifest as increased membrane permeability, leading to leakage of intracellular contents, and can also induce membrane fusion events. oup.com The inherent nature of surfactants dictates that this disruptive activity is not entirely selective and can affect various cell types, including those of the reproductive tract mucosa. jabfm.orglongdom.org The extent of disruption can vary depending on the specific surfactant and the target cell type, and the mechanism of action may differ against different targets such as sperm, bacteria, and viruses. who.int One proposed mechanism involves the binding of the surfactant's polar head group to the microbial surface, followed by the disruption of the membrane by the alkyl portion of the molecule. asm.org
Dissection of Biochemical Pathways Perturbed by this compound's Mechanism of Action
The primary mechanism of this compound, membrane disruption, can indirectly perturb numerous biochemical pathways essential for cellular function. While direct studies detailing this compound's specific impact on every pathway are limited in the provided information, the known consequences of severe membrane damage allow for theoretical extrapolation of affected processes.
Impact on Cellular Bioenergetics and Adenosine (B11128) Triphosphate (ATP) Homeostasis
Cellular bioenergetics encompasses the processes by which cells generate, store, and utilize energy, with adenosine triphosphate (ATP) serving as the principal energy currency. numberanalytics.combasicmedicalkey.comtaylorandfrancis.com ATP is primarily produced through cellular respiration, a multi-stage process involving glycolysis, the citric acid cycle, and oxidative phosphorylation. numberanalytics.combasicmedicalkey.com Oxidative phosphorylation, the most significant ATP-generating pathway, occurs across the inner mitochondrial membrane and relies on maintaining a proton gradient. numberanalytics.combasicmedicalkey.comnih.gov
The disruption of cell membranes by surfactant action, as is the case with this compound, can severely compromise the integrity of not only the plasma membrane but also intracellular membranes, including those of the mitochondria. Damage to the mitochondrial inner membrane would disrupt the proton gradient necessary for ATP synthesis via chemiosmosis. numberanalytics.combasicmedicalkey.com This would lead to a collapse in cellular ATP production, critically impairing energy-dependent processes vital for sperm motility and viability. The inability to maintain ATP homeostasis would rapidly lead to cellular dysfunction and death.
Alterations in Intracellular Signaling Cascades Consequent to Membrane Perturbation
Intracellular signaling cascades are complex networks that relay external stimuli to the cell interior, often initiated by the binding of ligands to receptors embedded in the cell membrane. units.it These cascades regulate a vast array of cellular processes. Membrane perturbation by agents like this compound can significantly alter the cellular signaling landscape.
Comparative Pharmacological Mechanisms and Selectivity Profiles with Diverse Spermicidal Agents
This compound belongs to a class of spermicides that primarily function as surfactants or detergents, sharing a common mechanism of membrane disruption with agents such as nonoxynol-9 (B121193) (N-9), octoxynol-9, and benzalkonium chloride. nih.govoup.commdpi.comulb.ac.be These compounds exert their spermicidal effect by dissolving the lipid components of sperm membranes. nih.gov
However, the landscape of spermicidal agents includes compounds with diverse mechanisms of action. For instance, vanadocene complexes represent a distinct class that, while also affecting membranes by inducing permeability and fusion, additionally promote oxidative stress through the catalysis of reactive oxygen species generation and lipid peroxidation. oup.com This contrasts with the primary detergent-like action of this compound and N-9. Chlorhexidine, another spermicidal agent, is a cationic surfactant that binds to negatively charged sites on the cell surface, increasing permeability and causing leakage and coagulation of cytoplasmic proteins. nih.gov C31G, an amphoteric surfactant, is thought to disrupt microbial membranes through the interaction of its polar head group and alkyl chain. asm.org
Beyond membrane-active agents, other spermicidal mechanisms exist. Lactic acid-based spermicides are believed to act, at least in part, by lowering vaginal pH to levels detrimental to sperm motility. wikipedia.org Some experimental agents, such as substituted isoxazole (B147169) carbaldehydes, target specific sperm enzymes like acrosin, inhibiting their function. researchgate.net Natural products like saponins (B1172615) have also demonstrated spermicidal activity, with higher concentrations leading to membrane disruption similar to detergent spermicides. longdom.org
Q & A
What are the standard analytical methods for characterizing Menfegol’s purity and structural integrity in preclinical studies?
Basic Research Question
Characterizing this compound requires validated analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. To ensure reproducibility, experimental protocols should include:
- Sample preparation : Use standardized solvents and concentrations to minimize variability .
- Calibration : Employ certified reference materials (CRMs) for instrument calibration .
- Data reporting : Include retention times (HPLC), spectral peaks (NMR), and fragmentation patterns (MS) in supplementary materials for peer validation .
Table 1 : Common Analytical Parameters for this compound
| Method | Key Parameters | Acceptable Variability |
|---|---|---|
| HPLC | Retention time, peak area | ±2% RSD |
| NMR | Chemical shift (ppm), integration | ±0.05 ppm |
| MS | m/z ratio, isotopic pattern | ±0.01 Da |
How should researchers design in vitro toxicity assays to evaluate this compound’s safety profile?
Basic Research Question
Initial toxicity assessments should follow OECD Guidelines 129 for cytotoxicity screening:
- Cell lines : Use human-derived hepatocytes (e.g., HepG2) and renal cells to assess organ-specific toxicity .
- Dose-response curves : Test concentrations spanning 0.1–100 μM to identify IC50 values .
- Controls : Include positive controls (e.g., cisplatin for apoptosis) and solvent controls (e.g., DMSO) to isolate this compound-specific effects .
- Endpoint assays : Combine MTT assays for viability with caspase-3 activity measurements for apoptosis .
How can researchers resolve contradictions in this compound’s pharmacological data across independent studies?
Advanced Research Question
Contradictions in efficacy or toxicity data may arise from methodological variability. A systematic approach includes:
Meta-analysis : Aggregate data from PubMed, SciFinder, and Reaxys to identify trends or outliers .
Replication studies : Standardize protocols (e.g., cell culture conditions, this compound batch purity) to isolate variables .
Analytical validation : Compare HPLC chromatograms or NMR spectra across studies to detect impurities or degradation products .
Statistical rigor : Apply Bland-Altman plots to assess agreement between datasets or Mann-Whitney U tests for non-parametric comparisons .
What computational strategies are effective for modeling this compound’s target interactions and pharmacokinetics?
Advanced Research Question
Computational workflows should integrate:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes in metabolic pathways) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of this compound-protein complexes .
- ADME prediction : Apply QSAR models in SwissADME to estimate absorption, distribution, and CYP450 interactions .
- Validation : Cross-reference computational results with experimental IC50 values or crystallographic data .
How to optimize this compound’s synthetic pathway for scalable academic research?
Advanced Research Question
Optimization requires balancing yield, cost, and sustainability:
Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediates .
Green chemistry principles : Replace hazardous solvents (e.g., dichloromethane) with bio-based alternatives (e.g., 2-MeTHF) .
Purification : Compare recrystallization vs. flash chromatography for yield and purity .
Life-cycle assessment (LCA) : Evaluate environmental impact using EATOS software .
What criteria should guide the formulation of hypothesis-driven research questions about this compound?
Methodological Guidance
Adhere to the FINER framework to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant :
- Example: “Does this compound’s inhibition of COX-2 depend on its stereochemical configuration?”
- Avoid overly broad questions (e.g., “How does this compound work?”) .
How to ensure reproducibility in this compound’s in vivo pharmacokinetic studies?
Advanced Research Question
Key steps include:
- Animal models : Use genetically homogeneous strains (e.g., C57BL/6 mice) and report sex/age .
- Dosing regimens : Standardize administration routes (oral vs. intravenous) and fasting periods .
- Bioanalytical validation : Validate LC-MS/MS methods for plasma this compound quantification with ≤15% CV .
- Data transparency : Share raw pharmacokinetic curves and statistical code in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
